11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
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Overview
Description
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione: is a synthetic steroid compound with significant pharmacological properties. It is structurally related to other corticosteroids and is often used in the synthesis of various steroid-based medications. This compound is known for its anti-inflammatory and immunosuppressive effects, making it valuable in medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Oxidation: Conversion of hydroxyl groups to ketones or other functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions.
Chemical Catalysis: Employing chemical catalysts to improve reaction efficiency and yield.
Purification: Techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, chloroform, and dimethyl sulfoxide.
Major Products:
11-Keto-6a-methylpregna-1,4-dien-3,20,21-trione: Formed through oxidation.
6a-Methylpregna-1,4-dien-3,20,21-trione: Resulting from reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of various steroid-based compounds.
Biology:
Cell Signaling Studies: Investigating the role of steroids in cellular signaling pathways.
Medicine:
Anti-inflammatory Drugs: Utilized in the development of medications for inflammatory conditions.
Immunosuppressive Agents: Applied in treatments requiring immune system suppression, such as organ transplants.
Industry:
Pharmaceutical Manufacturing: Integral in the production of steroid-based pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione exerts its effects by binding to glucocorticoid receptors in cells. This binding initiates a cascade of molecular events, leading to:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Lowering immune activity to prevent tissue damage.
Comparison with Similar Compounds
- 11ß-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- 21-Chloro-9-fluoro-11ß-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- 11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione
Uniqueness: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione stands out due to its specific hydroxylation and methylation pattern, which enhances its pharmacological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3 |
InChI Key |
SAEWKRGIAWAQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Origin of Product |
United States |
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